molecular formula C14H7BrClF4NO2 B249361 N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Numéro de catalogue B249361
Poids moléculaire: 412.56 g/mol
Clé InChI: ZANWGRIQTNADHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, commonly known as BCTMB, is a chemical compound that has been extensively studied due to its potential use as a pharmacological tool for research purposes. BCTMB is a selective antagonist of the 5-HT3 receptor, which is a subtype of the serotonin receptor.

Mécanisme D'action

BCTMB selectively binds to the 5-HT3 receptor and blocks the binding of serotonin, which is the endogenous ligand for this receptor. This results in a decrease in the activity of the 5-HT3 receptor and a reduction in the downstream signaling pathways that are activated by this receptor. The exact mechanism by which BCTMB binds to the 5-HT3 receptor is not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor's binding site.
Biochemical and Physiological Effects:
BCTMB has been shown to have a variety of biochemical and physiological effects, primarily through its antagonism of the 5-HT3 receptor. These effects include a reduction in nausea and vomiting, a decrease in anxiety and depression-like behaviors, and an attenuation of pain perception. BCTMB has also been shown to have anti-inflammatory effects, possibly through its modulation of the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BCTMB as a pharmacological tool in lab experiments is its selectivity for the 5-HT3 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes without the confounding effects of non-specific binding to other receptors. However, one limitation of using BCTMB is its relatively low potency compared to other 5-HT3 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Orientations Futures

There are several future directions for research on BCTMB. One area of interest is the potential therapeutic uses of 5-HT3 receptor antagonists, particularly in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy. Another area of interest is the role of the 5-HT3 receptor in the gut-brain axis and its potential involvement in gastrointestinal disorders such as irritable bowel syndrome. Finally, there is ongoing research into the development of more potent and selective 5-HT3 receptor antagonists, which may have improved pharmacological properties compared to BCTMB.

Méthodes De Synthèse

BCTMB can be synthesized through a multi-step process starting from commercially available 4-bromo-2-chloronitrobenzene. The first step involves the reduction of the nitro group to an amino group, followed by the introduction of fluorine atoms at the 2,3,5, and 6 positions of the benzene ring. The final step involves the introduction of a methoxy group and an amide group to the benzene ring. The overall yield of the synthesis process is approximately 20%.

Applications De Recherche Scientifique

BCTMB has been extensively studied as a pharmacological tool for research purposes due to its selective antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including nausea and vomiting, anxiety, and pain perception. BCTMB has been used to investigate the role of the 5-HT3 receptor in these processes, as well as to explore the potential therapeutic uses of 5-HT3 receptor antagonists.

Propriétés

Formule moléculaire

C14H7BrClF4NO2

Poids moléculaire

412.56 g/mol

Nom IUPAC

N-(4-bromo-2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C14H7BrClF4NO2/c1-23-13-11(19)9(17)8(10(18)12(13)20)14(22)21-7-3-2-5(15)4-6(7)16/h2-4H,1H3,(H,21,22)

Clé InChI

ZANWGRIQTNADHA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)F

SMILES canonique

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.